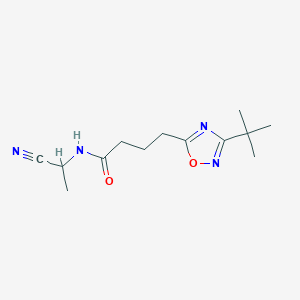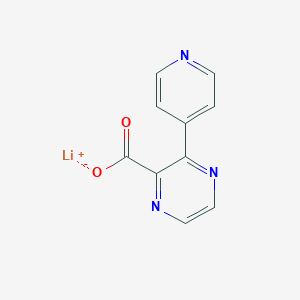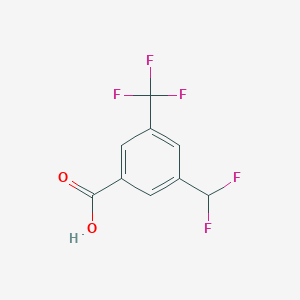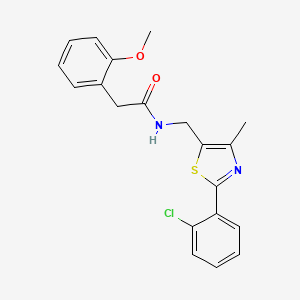![molecular formula C15H18N4O4 B2418972 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 929815-57-6](/img/structure/B2418972.png)
7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of oxazolo[2,3-f]purine derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Immunomodulatory Effects
The synthesis of novel analogues of naturally occurring purine nucleosides, including compounds structurally related to 7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, has shown significant immunomodulatory effects. These compounds have been investigated for their potential as immunotherapeutic agents. For instance, specific guanosine analogues exhibited substantial immunoactivity, enhancing murine immune functions and providing excellent protection against viruses in mice, which suggests their utility in developing treatments for immune-related disorders (Nagahara et al., 1990).
Serotonin Receptor Affinity
Research into 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives, structurally similar to the compound , revealed their potential as ligands for serotonin receptors, indicating potential psychotropic activity. This line of research is valuable for designing new therapies for psychiatric disorders, as these compounds showed anxiolytic and antidepressant properties in animal models. Such studies open avenues for the development of new treatments for mental health conditions, leveraging the nuanced interactions between chemical structures and biological receptors (Chłoń-Rzepa et al., 2013).
Anticonvulsant and Adenosine Receptor Ligands
The synthesis and evaluation of tricyclic oxazolo[2,3-f]purinediones, which share a core structure with this compound, have shown notable potency as adenosine receptor ligands with anticonvulsant properties. These compounds demonstrated significant selectivity and affinity for adenosine A(2A) receptors, alongside promising anticonvulsant activity in animal models, highlighting their potential as therapeutic agents in treating epilepsy and related neurological conditions (Drabczyńska et al., 2004).
Anticancer Activity
In the quest for effective anticancer agents, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research underscores the potential of structurally complex purine derivatives in developing new cancer treatments, offering a promising route for drug discovery and development in oncology (Ramya Sucharitha et al., 2021).
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-(2-oxopropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-8(20)6-19-12(21)10-11(17(5)14(19)22)16-13-18(10)7-9(23-13)15(2,3)4/h7H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUYYTYLGIYHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)
![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)


![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2418902.png)




![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)
